REACTION_CXSMILES
|
CCCCCCCCCCCCC.[H][H].[F:16][C:17]1[C:21]([F:23])([F:22])[C:20]([F:25])([F:24])[C:19]([F:27])([F:26])[CH:18]=1>[Pd]>[F:26][C:19]1([F:27])[CH2:18][CH:17]([F:16])[C:21]([F:22])([F:23])[C:20]1([F:24])[F:25].[F:22][C:21]1([F:23])[CH2:17][CH2:18][C:19]([F:27])([F:26])[C:20]1([F:24])[F:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(C(C1(F)F)(F)F)(F)F
|
Name
|
99.9
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(C(C1(F)F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
While the mixture was stirred at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged with a catalyst of activated carbon having
|
Type
|
CUSTOM
|
Details
|
prepared previously
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(C(C(C(C1)F)(F)F)(F)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(C(C(CC1)(F)F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCCCCCCCCCC.[H][H].[F:16][C:17]1[C:21]([F:23])([F:22])[C:20]([F:25])([F:24])[C:19]([F:27])([F:26])[CH:18]=1>[Pd]>[F:26][C:19]1([F:27])[CH2:18][CH:17]([F:16])[C:21]([F:22])([F:23])[C:20]1([F:24])[F:25].[F:22][C:21]1([F:23])[CH2:17][CH2:18][C:19]([F:27])([F:26])[C:20]1([F:24])[F:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(C(C1(F)F)(F)F)(F)F
|
Name
|
99.9
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(C(C1(F)F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
While the mixture was stirred at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged with a catalyst of activated carbon having
|
Type
|
CUSTOM
|
Details
|
prepared previously
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(C(C(C(C1)F)(F)F)(F)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(C(C(CC1)(F)F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |